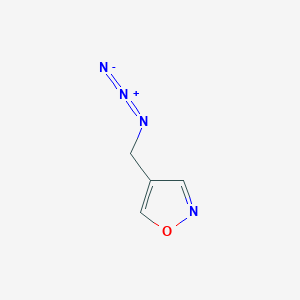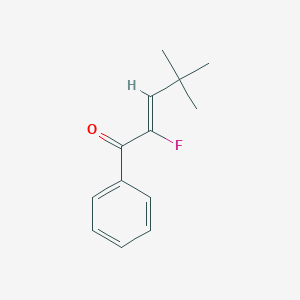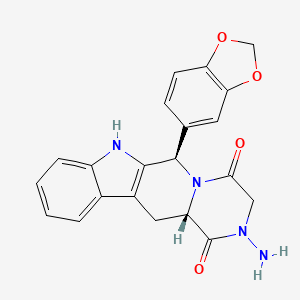![molecular formula C16H18BrN3O B15295734 N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide is a chemical compound that features a bromopyridine moiety linked to a phenylacetamide group via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide typically involves the reaction of 6-bromopyridin-2-amine with 3-bromopropylamine, followed by coupling with phenylacetic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the bromopyridine or phenylacetamide groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and bases like sodium hydride (NaH) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-bromopyridine: A precursor in the synthesis of N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide.
N-(6-bromopyridin-2-yl)dodecylamide: Another bromopyridine derivative with different applications.
3-(6-bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one: A compound with potential anti-HIV activity.
Uniqueness
This compound is unique due to its specific combination of a bromopyridine moiety and a phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H18BrN3O |
|---|---|
Poids moléculaire |
348.24 g/mol |
Nom IUPAC |
N-[3-[(6-bromopyridin-2-yl)amino]propyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H18BrN3O/c17-14-8-4-9-15(20-14)18-10-5-11-19-16(21)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,18,20)(H,19,21) |
Clé InChI |
WUWMSTAJILWSOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCCNC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)



![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)


![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)

![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
